Direct Active-Site S1PL Inhibition Confirmed by Cocrystal Structure at 2.40 Å Resolution
6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile is a direct active-site inhibitor of human S1P lyase, as demonstrated by X-ray cocrystallography (PDB ID: 4Q6R) at 2.40 Å resolution showing the compound bound in the catalytic pocket of the homodimeric enzyme [1][2]. This stands in stark contrast to THI and LX2931, which show no direct in vitro enzyme inhibition (IC50 > 100,000 nM for LX2931) [3] and require metabolic conversion or act as prodrugs [4]. The cocrystal structure definitively establishes the binding mode and validates the (R)-stereochemical configuration at the 2-methylpiperazine moiety as essential for active-site engagement.
| Evidence Dimension | Mechanism of S1PL inhibition |
|---|---|
| Target Compound Data | Direct active-site inhibition confirmed by X-ray cocrystal structure (PDB: 4Q6R) at 2.40 Å resolution |
| Comparator Or Baseline | LX2931: no direct in vitro enzyme inhibition; THI: no direct in vitro enzyme inhibition; both require metabolic activation or act via prodrug mechanisms |
| Quantified Difference | Categorical difference (direct binding confirmed vs. no direct binding detected) |
| Conditions | Cocrystal structure of human S1P lyase (hS1PL) expressed in Spodoptera frugiperda, X-ray diffraction |
Why This Matters
The availability of a cocrystal structure enables rational structure-based experimental design and ensures batch-to-batch consistency in target engagement that compounds lacking defined binding modes cannot provide.
- [1] Weiler S, Braendlin N, Beerli C, Bergsdorf C, Schubart A, Srinivas H, Oberhauser B, Billich A. J Med Chem. 2014;57(12):5074-5084. PDB ID: 4Q6R. View Source
- [2] RCSB Protein Data Bank. PDB ID: 4Q6R. Crystal structure of human sphingosine-1-phosphate lyase in complex with inhibitor 6-[(2R)-4-(4-benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile. Deposited 2014. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. LX2931 ligand page. IC50 > 1x10⁻⁴ M (pIC50 <4.0). View Source
- [4] Schwab SR, Pereira JP, Matloubian M, Xu Y, Huang Y, Cyster JG. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients. Science. 2005;309(5741):1735-1739. View Source
